ethyl 1-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
Ethyl 1-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate is an intricate chemical compound belonging to a unique class of organic compounds. Its structure is distinguished by the presence of multiple heterocyclic components including an oxadiazole and a triazole ring, which imbue it with distinct chemical properties and reactivity patterns.
Preparation Methods
Synthetic Routes and Reaction Conditions: : Ethyl 1-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate is typically synthesized through a multistep organic reaction process. Starting with ethyl 4-chloro-5-methyl-1H-1,2,3-triazole-4-carboxylate, the synthetic route involves:
Nucleophilic substitution to introduce the oxadiazolyl group.
Subsequent acetylation to form the acetylamino group.
Industrial Production Methods: : The industrial production of this compound might employ high-efficiency continuous-flow reactors, which enable precise control over reaction conditions (temperature, pressure, and concentration) and enhance yield. Optimized catalysts and solvents are used to ensure high purity and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound may undergo oxidation under specific conditions, altering its functional groups.
Reduction: : Reductive conditions can convert acetylamino groups into primary amines.
Substitution: : Both electrophilic and nucleophilic substitutions can occur on the heterocyclic rings.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Substitution conditions: : Various halogenated solvents, bases (e.g., sodium hydroxide), and acids (e.g., sulfuric acid).
Major Products: : Depending on the reaction, products may include various functionalized derivatives such as amines, alcohols, and other substituted heterocycles.
Scientific Research Applications
Ethyl 1-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate has been the focus of extensive research due to its versatile applications:
Chemistry: : Utilized as a precursor in the synthesis of complex organic molecules and novel pharmaceuticals.
Biology: : Acts as a probe in biochemical assays to study enzyme activities and metabolic pathways.
Medicine: : Investigated for potential therapeutic uses, particularly in anticancer and antimicrobial research.
Industry: : Used in the development of advanced materials, including polymers and specialty chemicals.
Mechanism of Action
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. The oxadiazole and triazole rings are crucial for binding to enzymes and receptors, influencing biochemical pathways. By modulating these interactions, the compound can exert pharmacological effects, such as inhibiting enzyme functions or disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-[4-(aminomethyl)-1,2,5-oxadiazol-3-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate
Ethyl 1-[4-(hydroxyl)-1,2,5-oxadiazol-3-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate
Ethyl 1-[4-(methoxy)-1,2,5-oxadiazol-3-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate
Uniqueness: : What sets ethyl 1-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate apart from similar compounds is the acetylamino group, which enhances its binding affinity and specificity to certain biological targets, thereby improving its efficacy and reducing off-target effects.
Properties
IUPAC Name |
ethyl 1-(4-acetamido-1,2,5-oxadiazol-3-yl)-5-methyltriazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6O4/c1-4-19-10(18)7-5(2)16(15-12-7)9-8(11-6(3)17)13-20-14-9/h4H2,1-3H3,(H,11,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVSNRXIAXHSEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=N1)C2=NON=C2NC(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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